molecular formula C20H24N4O B11812533 N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline

N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline

Katalognummer: B11812533
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: ACZLWJZNUPTNBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline is a complex organic compound characterized by the presence of a triazole ring, a tert-butyl group, and a methoxyaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline typically involves multiple steps, including the formation of the triazole ring and the introduction of the tert-butyl and methoxyaniline groups. One common synthetic route starts with the preparation of the triazole ring through a cyclization reaction involving appropriate precursors. The tert-butyl group is then introduced via alkylation reactions, and the methoxyaniline moiety is added through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline involves its interaction with specific molecular targets. The triazole ring and methoxyaniline moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other triazole derivatives and methoxyaniline-based molecules. Examples include:

Uniqueness

N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H24N4O

Molekulargewicht

336.4 g/mol

IUPAC-Name

N-[[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-methoxyaniline

InChI

InChI=1S/C20H24N4O/c1-20(2,3)15-7-5-14(6-8-15)19-22-18(23-24-19)13-21-16-9-11-17(25-4)12-10-16/h5-12,21H,13H2,1-4H3,(H,22,23,24)

InChI-Schlüssel

ACZLWJZNUPTNBL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=N2)CNC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.